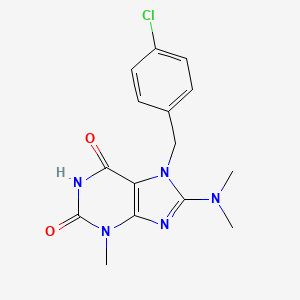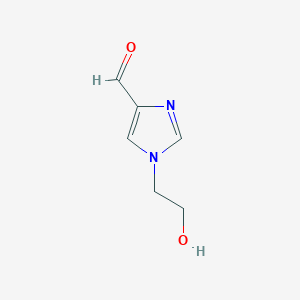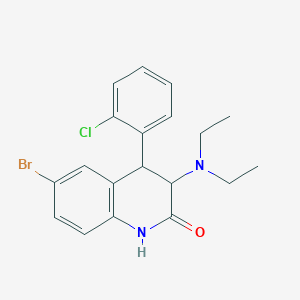
N-benzyl-2-((1-ethyl-1H-indol-3-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-2-((1-ethyl-1H-indol-3-yl)thio)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound features a benzyl group attached to the nitrogen atom and an ethyl group attached to the indole ring, with a thioacetamide linkage.
Applications De Recherche Scientifique
N-benzyl-2-((1-ethyl-1H-indol-3-yl)thio)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mécanisme D'action
Target of Action
The primary target of N-benzyl-2-((1-ethyl-1H-indol-3-yl)thio)acetamide is the RNA-dependent RNA polymerase (RdRp) of both respiratory syncytial virus (RSV) and influenza A virus . RdRp is an essential enzyme for the replication of these viruses, making it a crucial target for antiviral drugs.
Mode of Action
This compound interacts with RdRp, resulting in the inhibition of viral replication . The compound binds to the RdRp enzyme, preventing it from synthesizing new viral RNA strands. This disruption in the viral replication process effectively reduces the spread of the virus within the host.
Biochemical Pathways
The compound’s action on RdRp affects the viral replication pathway . By inhibiting RdRp, the compound prevents the synthesis of new viral RNA strands, which are necessary for the production of new virus particles . This disruption in the replication process leads to a decrease in viral load and potentially aids in the recovery of the infected host.
Result of Action
The result of the compound’s action is the inhibition of viral replication , leading to a decrease in viral load . This can alleviate the symptoms of viral infection and aid in the recovery of the infected host. In addition, the compound has shown lower cytotoxicity compared to ribavirin, a commonly used antiviral drug .
Orientations Futures
The most potent compound in the series of 2-((indol-3-yl)thio)-N-benzyl-acetamides, which showed a stronger inhibitory activity against the human coronavirus HCoV-OC43 than remdesivir, is a promising candidate for further investigation . This suggests that “N-benzyl-2-((1-ethyl-1H-indol-3-yl)thio)acetamide” and related compounds could have potential applications in the treatment of COVID-19 and other diseases caused by coronaviruses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-((1-ethyl-1H-indol-3-yl)thio)acetamide typically involves the following steps:
Formation of the Indole Derivative: The starting material, 1-ethyl-1H-indole, is synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ethyl methyl ketone under acidic conditions.
Thioacetamide Formation: The indole derivative is then reacted with thioacetic acid in the presence of a dehydrating agent such as phosphorus pentoxide to form the thioacetamide intermediate.
Benzylation: The final step involves the benzylation of the thioacetamide intermediate using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-benzyl-2-((1-ethyl-1H-indol-3-yl)thio)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of the corresponding amine.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Benzyl chloride, sodium hydride, potassium carbonate, and dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various alkyl or aryl-substituted derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-phenyl-2-((1-ethyl-1H-indol-3-yl)thio)acetamide
- N-methyl-2-((1-ethyl-1H-indol-3-yl)thio)acetamide
- N-benzyl-2-((1-methyl-1H-indol-3-yl)thio)acetamide
Uniqueness
N-benzyl-2-((1-ethyl-1H-indol-3-yl)thio)acetamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the benzyl group enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Propriétés
IUPAC Name |
N-benzyl-2-(1-ethylindol-3-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2OS/c1-2-21-13-18(16-10-6-7-11-17(16)21)23-14-19(22)20-12-15-8-4-3-5-9-15/h3-11,13H,2,12,14H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YARCRWSCULCLAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)SCC(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(benzylsulfanyl)-5-methyl-N-(pyridin-3-yl)-7-(pyridin-4-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2873669.png)


![Methyl 2-chloro-3-[4-[4-(2-chloro-3-methoxy-2-methyl-3-oxopropyl)-3-methoxyphenyl]-2-methoxyphenyl]-2-methylpropanoate](/img/structure/B2873673.png)
![(3-Amino-6-cyclopropyl-4-(4-fluorophenyl)thieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone](/img/structure/B2873674.png)

![3,5-Dimethyl-1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazol-4-amine](/img/structure/B2873677.png)
![3-[(1,2-DIMETHYL-1H-INDOL-5-YL)METHYL]-1-(3-METHYLPHENYL)THIOUREA](/img/structure/B2873678.png)

![N-[(2S)-bicyclo[2.2.1]heptan-2-yl]methanesulfonamide](/img/structure/B2873684.png)
![N-(4-hydroxyphenyl)-3-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2873685.png)
![2-[(2-Chlorobenzyl)oxy]-4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]heptane](/img/structure/B2873687.png)

![4-(2-amino-5H-thiazolo[4,3-b][1,3,4]thiadiazol-5-yl)phenol](/img/structure/B2873692.png)
